7-Fluorotryptamine hydrochloride

Description

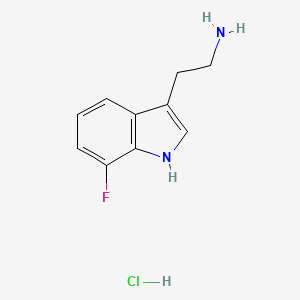

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZOMQARDNFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705319 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-09-3 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluorotryptamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine. As a member of the tryptamine class, it is of significant interest to researchers in neuroscience, pharmacology, and drug development due to its potential interactions with serotonergic systems and other cellular targets. The introduction of a fluorine atom at the 7-position of the indole ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to various receptors, making it a valuable tool for structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth overview of the core basic properties of 7-Fluorotryptamine hydrochloride, including its physicochemical characteristics, synthesis, analytical methods, and known biological activities.

Core Properties

The fundamental physicochemical properties of 7-Fluorotryptamine hydrochloride are summarized in the table below, providing a clear reference for laboratory use and experimental design.

| Property | Value | Reference |

| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethanamine hydrochloride | [2] |

| Synonyms | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [3] |

| CAS Number | 159730-09-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [3][6] |

| Molecular Weight | 214.67 g/mol | [3][4] |

| Appearance | Crystalline solid | [3][6] |

| Purity | ≥95% (commercially available) | [3][6] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL | [3] |

| Storage | -20°C | [3][6] |

| Stability | ≥ 5 years (at -20°C) | [3][6] |

| λmax | 216, 266 nm | [3][6] |

Synthesis and Characterization

The synthesis of 7-Fluorotryptamine hydrochloride typically involves a multi-step process starting from a fluorinated indole precursor. The general workflow for the synthesis and subsequent characterization is outlined below.

Experimental Protocols

1. Synthesis of 7-Fluorotryptamine (Illustrative Protocol)

This protocol is adapted from general methods for the synthesis of tryptamine analogs and should be performed by qualified personnel in a controlled laboratory setting.

-

Step 1: Formation of 7-Fluoro-3-indoleglyoxylyl chloride. To a solution of 7-fluoroindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is collected by filtration.

-

Step 2: Amidation. The crude 7-fluoro-3-indoleglyoxylyl chloride is suspended in anhydrous diethyl ether at 0°C. A solution of the desired amine (e.g., dimethylamine) is added, and the mixture is stirred for 2-3 hours at room temperature. The reaction mixture is filtered, and the filtrate containing the N,N-dialkyl-7-fluoro-3-indoleglyoxylamide is concentrated under reduced pressure.

-

Step 3: Reduction. The crude glyoxylamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched, and the crude 7-fluorotryptamine is extracted.

-

Step 4: Hydrochloride Salt Formation. The purified 7-fluorotryptamine freebase is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

2. Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound. The spectra for tryptamine derivatives typically show characteristic signals for the indole ring protons and the ethylamine side chain.[7][8]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9] The mass spectrum serves as a molecular fingerprint and can be compared to reference spectra.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A suitable column and mobile phase are used to separate the target compound from any impurities or starting materials.

Biological Activity and Mechanism of Action

Recent studies have identified 7-Fluorotryptamine as a potent agonist for the orphan G protein-coupled receptor GPRC5A.[10][11][12] This interaction stimulates the recruitment of β-arrestin, a key protein involved in GPCR signaling and desensitization.

GPRC5A Signaling Pathway

The activation of GPRC5A by 7-Fluorotryptamine initiates a signaling cascade that involves the recruitment of β-arrestin. This interaction can lead to the modulation of various downstream cellular processes.

Experimental Protocol: β-Arrestin Recruitment Assay

The recruitment of β-arrestin to GPRC5A upon stimulation with 7-Fluorotryptamine can be quantified using various commercially available assays, such as enzyme fragment complementation assays.

-

Principle: Cells are engineered to co-express the target receptor (GPRC5A) fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment. Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme that generates a detectable signal (e.g., luminescence or fluorescence).

-

General Procedure:

-

Plate the engineered cells in a microplate.

-

Add varying concentrations of 7-Fluorotryptamine hydrochloride to the wells.

-

Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate for the reporter enzyme.

-

Measure the signal using a plate reader.

-

Analyze the data to determine the potency (EC₅₀) and efficacy of 7-Fluorotryptamine in inducing β-arrestin recruitment.

-

Serotonin Receptor Interactions

While recent research has highlighted the role of GPRC5A, fluorinated tryptamines are also known to interact with serotonin (5-HT) receptors. It is hypothesized that 7-Fluorotryptamine may act as an agonist at various 5-HT receptor subtypes, with potential selectivity for the 5-HT₂C receptor.[1][3] Further research, such as radioligand binding assays, is necessary to fully elucidate the affinity and selectivity profile of 7-Fluorotryptamine across the different serotonin receptor subtypes.[13]

Conclusion

7-Fluorotryptamine hydrochloride is a valuable research compound with defined physicochemical properties and a developing understanding of its biological activity. Its role as a potent GPRC5A agonist opens new avenues for investigating the function of this orphan receptor. Furthermore, its potential interactions with the serotonergic system warrant continued investigation. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further in vitro and in vivo studies, ultimately contributing to a deeper understanding of its pharmacological profile and therapeutic potential.

References

- 1. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]

- 2. 7-fluoro Tryptamine (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. sanbio.nl [sanbio.nl]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]

- 9. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Fluorotryptamine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorotryptamine hydrochloride is a synthetic tryptamine derivative that has garnered interest within the scientific community for its distinct pharmacological profile. As a fluorinated analog of the endogenous neurotransmitter tryptamine, it serves as a valuable tool in structure-activity relationship (SAR) studies aimed at dissecting the molecular interactions between ligands and their receptors. This technical guide provides an in-depth overview of the current understanding of 7-Fluorotryptamine hydrochloride's mechanism of action, with a focus on its activity at the orphan G protein-coupled receptor GPRC5A and its putative role at serotonin (5-HT) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Core Mechanism of Action: GPRC5A Agonism

Recent chemoproteomic studies have identified 7-Fluorotryptamine as a potent agonist of the orphan G protein-coupled receptor C family 5 member A (GPRC5A).[1] This interaction is a key component of its known mechanism of action.

GPRC5A-Mediated β-Arrestin Recruitment

The primary functional consequence of 7-Fluorotryptamine binding to GPRC5A is the recruitment of β-arrestin.[1] β-arrestins are crucial scaffolding proteins that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs) and in initiating G protein-independent signaling cascades. The recruitment of β-arrestin by the 7-Fluorotryptamine-activated GPRC5A receptor complex initiates a downstream signaling cascade.

Quantitative Data: GPRC5A Agonist Potency

The potency of 7-Fluorotryptamine hydrochloride as a GPRC5A agonist has been quantified through β-arrestin recruitment assays.

| Compound | Target | Assay Type | Parameter | Value |

| 7-Fluorotryptamine | GPRC5A | β-Arrestin Recruitment | EC50 | 7.2 µM |

This data is derived from studies measuring the half-maximal effective concentration (EC50) for the induction of GPRC5A-mediated β-arrestin recruitment.

Signaling Pathway: GPRC5A-β-Arrestin Cascade

Upon agonist binding, GPRC5A undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin. The resulting GPRC5A/β-arrestin complex can then act as a scaffold for various downstream signaling molecules, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.

Caption: GPRC5A-β-Arrestin Signaling Pathway

Putative Mechanism of Action: Serotonin (5-HT) Receptor Modulation

While 7-Fluorotryptamine hydrochloride is suggested to act as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 families, specific quantitative binding and functional data for this compound are currently lacking in the published literature.[2] Inferences about its activity at these receptors are drawn from studies on structurally related fluorinated tryptamines.

Comparative Data for Fluorinated Tryptamines

To provide context, the following table summarizes binding affinity (Ki) data for the closely related compound, 5-Fluorotryptamine, at various 5-HT receptor subtypes. It is crucial to note that this data is for comparative purposes only and may not be directly extrapolated to 7-Fluorotryptamine.

| Compound | Receptor | Ki (nM) |

| 5-Fluorotryptamine | 5-HT1A | 18 |

| 5-Fluorotryptamine | 5-HT2A | No specific Ki value reported, but acts as a full agonist |

| 5-Fluorotryptamine | 5-HT2C | - |

| 5-Fluorotryptamine | 5-HT1E | pKi of 6.3 |

Data from studies on 5-Fluorotryptamine.

Research on other hallucinogenic tryptamines with fluorine substitutions at the 5-, 6-, or 7-position has indicated a potential for selectivity towards the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3][4] However, without direct experimental evidence for 7-Fluorotryptamine, this remains speculative.

Experimental Protocols

β-Arrestin Recruitment Assay (PRESTO-Tango Method)

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method used to measure ligand-induced β-arrestin recruitment to a GPCR of interest.[5][6]

Principle: This assay utilizes a fusion protein consisting of the GPCR of interest linked to a TEV (Tobacco Etch Virus) protease cleavage site and a tTA (tetracycline-controlled transactivator) transcription factor. Upon agonist binding and subsequent β-arrestin recruitment, a co-expressed β-arrestin-TEV protease fusion protein is brought into proximity with the receptor fusion protein. This leads to the cleavage of the tTA transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The resulting luminescent signal is proportional to the extent of β-arrestin recruitment.[7]

Methodology:

-

Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics. Cells are plated in 384-well plates coated with poly-D-lysine.[5][6]

-

Plasmid Transfection: Cells are transfected with a plasmid encoding the GPRC5A-tTA fusion protein and a plasmid for the β-arrestin2-TEV protease fusion protein using a suitable transfection reagent (e.g., Lipofectamine).

-

Compound Incubation: Following an incubation period to allow for protein expression, the cells are treated with varying concentrations of 7-Fluorotryptamine hydrochloride or control compounds.

-

Luminescence Reading: After an overnight incubation with the compounds, a luciferase substrate (e.g., Bright-Glo) is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to controls and plotted against the compound concentration to determine the EC50 value using a non-linear regression model.

Caption: PRESTO-Tango Experimental Workflow

Conclusion

The primary, well-documented mechanism of action for 7-Fluorotryptamine hydrochloride is its potent agonism at the orphan receptor GPRC5A, leading to the recruitment of β-arrestin and the initiation of downstream signaling cascades. While its activity at serotonin receptors is suggested by its structural similarity to other tryptamines and qualitative reports, there is a notable absence of specific quantitative data to firmly establish its binding affinities and functional efficacies at these targets. Future research should focus on elucidating the complete pharmacological profile of 7-Fluorotryptamine at the 5-HT receptor family to fully understand its physiological effects and therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 5. PRESTO-Tango Assay [protocols.io]

- 6. youtube.com [youtube.com]

- 7. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluorotryptamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine. As a member of the tryptamine class, it is of significant interest to researchers in neuroscience, pharmacology, and medicinal chemistry. The introduction of a fluorine atom to the indole ring can modulate the molecule's electronic properties, metabolic stability, and receptor binding affinity, making 7-fluorotryptamine a valuable tool for structure-activity relationship (SAR) studies of serotonergic compounds. This technical guide provides a comprehensive overview of the available scientific information regarding 7-fluorotryptamine hydrochloride, including its chemical properties, pharmacological profile, and relevant experimental protocols. While its biological effects are not extensively documented, existing data suggests it may act as a modulator of serotonin receptors and other G-protein coupled receptors.

Chemical and Physical Properties

7-Fluorotryptamine hydrochloride is a crystalline solid with the following properties:

| Property | Value |

| IUPAC Name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride |

| Molecular Formula | C₁₀H₁₁FN₂ · HCl |

| Molecular Weight | 214.7 g/mol |

| CAS Number | 159730-09-3 |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml |

| Storage Temperature | -20°C |

| Stability | ≥ 5 years |

Pharmacology and Mechanism of Action

The pharmacological profile of 7-fluorotryptamine hydrochloride is not yet fully elucidated. However, based on its structural similarity to other fluorinated tryptamines and preliminary research, its primary biological targets are thought to be serotonin (5-HT) receptors and G-protein coupled receptor 5A (GPRC5A).

Serotonin Receptor Activity (Putative)

GPRC5A Agonism

7-Fluorotryptamine has been identified as a potent synthetic agonist of GPRC5A. It has been shown to induce GPRC5A-mediated β-arrestin recruitment with an EC₅₀ of 7.2 µM.[3] GPRC5A is an orphan G-protein coupled receptor implicated in various cellular processes, and its signaling pathways are a subject of ongoing research, particularly in the context of cancer.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for 7-fluorotryptamine hydrochloride and related fluorinated tryptamines for comparison.

| Compound | Target | Assay Type | Value (unit) |

| 7-Fluorotryptamine | GPRC5A | β-arrestin recruitment | 7.2 (EC₅₀, µM)[3] |

| 5-Fluorotryptamine | 5-HT₁ₐ | Radioligand binding (Kᵢ) | 18 (nM) |

| 5-HT₁ₑ | Functional assay (pKᵢ) | 6.3 | |

| 5-HT₂ₐ | Functional assay (EC₅₀) | 2.64 - 58 (nM) | |

| 5-HT₂ₐ | Full agonist (Eₘₐₓ) | 110% | |

| 5-HT₂B | Radioligand binding (Kᵢ) | 5.7 (nM) | |

| 5-HT₂C | Radioligand binding (Kᵢ) | 3.72 (nM) | |

| SERT | Serotonin release (EC₅₀) | 10.1 (nM) | |

| DAT | Dopamine release (EC₅₀) | 82.3 (nM) | |

| NET | Norepinephrine release (EC₅₀) | 464 (nM) | |

| MAO-A | Inhibition (IC₅₀) | 13,200 (nM) | |

| MAO-B | Inhibition (IC₅₀) | 52,500 (nM) | |

| 6-Fluorotryptamine | 5-HT₁ₐ | Radioligand binding (Kᵢ) | 267 (nM) |

| 5-HT₂ₐ | Radioligand binding (Kᵢ) | 606 (nM) | |

| 5-HT₂ₐ | Full agonist (EC₅₀) | 4.56 (nM) | |

| 5-HT₂ₐ | Full agonist (Eₘₐₓ) | 101% | |

| SERT | Serotonin release (EC₅₀) | 4.4 (nM) | |

| DAT | Dopamine release (EC₅₀) | 106 (nM) | |

| NET | Norepinephrine release (EC₅₀) | 1,575 (nM) | |

| MAO-A | Inhibition (IC₅₀) | 1,580 (nM) | |

| MAO-B | Inhibition (IC₅₀) | 5,620 (nM) |

Data for 5-Fluorotryptamine and 6-Fluorotryptamine are included for comparative purposes and are derived from various sources.

Signaling Pathways

The putative and confirmed signaling pathways for the primary targets of 7-fluorotryptamine are illustrated below.

Putative 5-HT₂C Receptor Signaling Pathway

Activation of the 5-HT₂C receptor can lead to the engagement of multiple G-protein signaling cascades. The canonical pathway involves coupling to Gq/₁₁ proteins, leading to the activation of phospholipase C (PLC). However, evidence also suggests coupling to Gi/o and G₁₂/₁₃ proteins, as well as β-arrestin recruitment.

References

- 1. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 7-Fluorotryptamine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine that has garnered interest in the scientific community for its potential as a pharmacological tool and as a scaffold for the development of novel therapeutics. The introduction of a fluorine atom at the 7th position of the indole ring significantly alters the electronic properties of the molecule, influencing its interaction with biological targets and its metabolic stability. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological activities of 7-fluorotryptamine hydrochloride, with a focus on its interaction with serotonin receptors and the associated signaling pathways.

Discovery and Initial Characterization

The exploration of fluorinated tryptamines dates back to the mid-20th century, with early investigations focusing on the structure-activity relationships of hallucinogenic compounds. The synthesis and pharmacological activity of several fluorinated tryptamine derivatives were first described in a seminal 1963 paper by Kalir and Szara. While this early work laid the foundation for understanding the effects of fluorine substitution, more detailed characterization of specific isomers, including 7-fluorotryptamine, has been the subject of subsequent research.

More recent studies have identified 7-fluorotryptamine as a potent agonist for the orphan G protein-coupled receptor GPRC5A, with an EC50 of 7.2 µM for inducing GPRC5A-mediated β-arrestin recruitment.[1] This discovery has opened new avenues for investigating the physiological roles of this receptor and the potential therapeutic applications of its agonists.

Synthesis of 7-Fluorotryptamine Hydrochloride

The classical synthesis of 7-fluorotryptamine hydrochloride generally follows the Speeter-Anthony tryptamine synthesis. This multi-step process typically starts from a commercially available fluorinated indole, in this case, 7-fluoroindole.

Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted for 7-Fluorotryptamine)

A common synthetic route involves the following key steps:

-

Oxalyl Chloride Acylation: 7-fluoroindole is reacted with oxalyl chloride in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting intermediate is then reacted with dimethylamine to yield the N,N-dimethyl-2-(7-fluoro-1H-indol-3-yl)-2-oxoacetamide.

-

Reduction: The amide is subsequently reduced to the corresponding tryptamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically used in an anhydrous etheral solvent like THF.

-

Salt Formation: The freebase 7-fluorotryptamine is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as ethanol or diethyl ether, to facilitate isolation and improve stability.

A patent for 7-fluoro-5-substituted tryptamine compounds describes a multi-step synthesis starting from a substituted 2-fluoroaniline derivative, which is converted to a hydrazine intermediate, followed by a Fischer indole synthesis to construct the fluorinated indole ring system, and subsequent elaboration to the tryptamine.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-Fluorotryptamine hydrochloride.

| Property | Value | Reference |

| CAS Number | 159730-09-3 | [3] |

| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [3] |

| Molecular Weight | 214.7 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL | [3] |

| λmax | 216, 266 nm | [3] |

Biological Activity and Pharmacology

The pharmacological profile of 7-fluorotryptamine is primarily characterized by its interaction with serotonin (5-HT) receptors. The fluorine substitution at the 7-position is known to influence its binding affinity and functional activity at various receptor subtypes.

Serotonin Receptor Binding and Functional Activity

While specific quantitative data for 7-fluorotryptamine remains relatively sparse in publicly available literature, studies on ring-fluorinated tryptamines provide valuable insights. Research by Blair et al. (2000) on a series of fluorinated tryptamines demonstrated that fluorination generally has a modest effect on affinity for 5-HT2A and 5-HT2C receptors but can reduce affinity for the 5-HT1A receptor. Some fluorinated tryptamines have shown selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3]

The table below summarizes the known biological activities of 7-fluorotryptamine.

| Target | Assay | Activity | Value | Reference |

| GPRC5A | β-arrestin recruitment | EC₅₀ | 7.2 µM | [1] |

Signaling Pathways

As a tryptamine derivative, 7-fluorotryptamine is expected to exert its effects through the activation of G protein-coupled receptors (GPCRs), primarily serotonin receptors. The specific signaling cascade initiated depends on the receptor subtype and the G protein to which it couples.

-

5-HT1A Receptor Signaling: 5-HT1A receptors are typically coupled to Gi/o proteins.[4][5][6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

-

5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq proteins.[10][11] Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][14][15][16]

The following diagrams illustrate the putative signaling pathways activated by 7-fluorotryptamine upon binding to 5-HT1A and 5-HT2A receptors.

Caption: Putative signaling pathways of 7-Fluorotryptamine at 5-HT1A and 5-HT2A receptors.

Experimental Protocols for Functional Assays

To quantitatively assess the functional activity of 7-fluorotryptamine at these receptors, the following experimental protocols are commonly employed:

Adenylyl Cyclase Inhibition Assay (for Gi/o-coupled receptors):

-

Cell Culture: HEK293 cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Assay: Membranes are incubated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of 7-fluorotryptamine.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ and Emax values are determined to assess the potency and efficacy of the compound as an inhibitor of adenylyl cyclase.

Phospholipase C Activation Assay (for Gq-coupled receptors):

-

Cell Culture: Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) are cultured.

-

Assay: Cells are incubated with varying concentrations of 7-fluorotryptamine.

-

IP1 Measurement: The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Emax values for PLC activation.

The following diagram illustrates a general workflow for characterizing the functional activity of 7-Fluorotryptamine hydrochloride.

Caption: General experimental workflow for the synthesis and pharmacological characterization.

Conclusion and Future Directions

7-Fluorotryptamine hydrochloride represents a valuable chemical entity for probing the structure and function of serotonin receptors and the more recently identified GPRC5A. Its unique pharmacological profile, influenced by the 7-fluoro substitution, warrants further investigation to fully elucidate its receptor selectivity and functional consequences. Future research should focus on obtaining comprehensive quantitative data on its binding affinities and functional activities across a wider range of serotonin receptor subtypes. Elucidating the precise downstream signaling events and physiological responses mediated by 7-fluorotryptamine will be crucial for realizing its potential as a research tool and as a lead compound for the development of novel therapeutics targeting a variety of neurological and psychiatric disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. CN114249681A - 7-fluoro-5-substituted tryptamine compound and preparation method and application thereof - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. G α Protein Signaling Bias at Serotonin 1A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Hydroxytryptamine stimulates two distinct adenylate cyclase activities in rat brain: high-affinity activation is related to a 5-HT1 subtype different from 5-HT1A, 5-HT1B, and 5-HT1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EMDB-24378: 5-HT2AR bound to a novel agonist in complex with a mini-Gq protei... - Yorodumi [pdbj.org]

- 12. Serotonin - Wikipedia [en.wikipedia.org]

- 13. Ionotrophic 5-hydroxytryptamine type 3 receptor activates the protein kinase C-dependent phospholipase D pathway in human T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ionotrophic 5-hydroxytryptamine type 3 receptor activates the protein kinase C-dependent phospholipase D pathway in human T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

7-Fluorotryptamine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorotryptamine hydrochloride is a synthetic tryptamine derivative that serves as a valuable tool in neuroscience research. As a fluorinated analog of the endogenous neurotransmitter tryptamine, it exhibits potential interactions with serotonin (5-HT) receptors, making it a subject of interest for studying serotonergic signaling and for the development of novel neuropharmacological agents. This technical guide provides a comprehensive overview of 7-fluorotryptamine hydrochloride, including its chemical properties, its putative role in modulating serotonergic pathways, and detailed experimental protocols for its characterization. Due to the limited availability of specific binding and functional data for 7-fluorotryptamine hydrochloride, this guide also presents data for structurally related fluorinated tryptamines to provide a comparative context for its expected pharmacological profile.

Chemical and Physical Properties

7-Fluorotryptamine hydrochloride is a crystalline solid with the molecular formula C₁₀H₁₁FN₂ · HCl.[1][2] Its chemical structure features a tryptamine backbone with a fluorine atom substituted at the 7-position of the indole ring. This fluorine substitution is expected to alter the electronic properties and metabolic stability of the molecule compared to unsubstituted tryptamine.[3]

| Property | Value | Reference |

| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1] |

| CAS Number | 159730-09-3 | [1][4] |

| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [1] |

| Formula Weight | 214.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |

| λmax | 216, 266 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Role in Neuroscience: Modulation of the Serotonergic System

7-Fluorotryptamine hydrochloride is hypothesized to act as an agonist at serotonin receptors.[1] The serotonergic system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and perception. The introduction of a fluorine atom at the 7-position of the tryptamine indole ring can influence the compound's binding affinity and selectivity for different 5-HT receptor subtypes.[3] While specific data for 7-fluorotryptamine is limited, studies on other fluorinated tryptamines suggest that fluorination can lead to selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1]

Receptor Binding Affinity

Currently, specific quantitative data on the binding affinities (Ki values) of 7-fluorotryptamine hydrochloride for various serotonin receptors are not available in the public domain. However, research on related fluorinated tryptamines provides some insight into the potential binding profile. For example, fluorination of hallucinogenic tryptamines has been shown to have little effect on 5-HT₂A/₂C receptor affinity in some cases.[5]

Table of Binding Affinities (Ki, nM) for Related Fluorinated Tryptamines:

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | Reference |

| 7-Fluorotryptamine | Data not available | Data not available | Data not available | |

| 4-Fluoro-5-methoxy-DMT | 0.23 | - | - | [5] |

| 6-Fluoro-DET | - | - | - | [5] |

Note: The absence of data for 7-Fluorotryptamine highlights a key area for future research.

Functional Activity

Table of Functional Activity (EC₅₀/IC₅₀, nM) for Related Fluorinated Tryptamines:

| Compound | Assay | Receptor | Activity (EC₅₀/IC₅₀, nM) | Reference |

| 7-Fluorotryptamine | - | - | Data not available | |

| 4-Fluoro-5-methoxy-DMT | Drug Discrimination (ED₅₀) | 5-HT₁A Agonist | 0.17 µmol/kg | [5] |

Signaling Pathways

The interaction of 7-fluorotryptamine hydrochloride with serotonin receptors is expected to trigger downstream signaling cascades that are characteristic of the specific receptor subtype.

5-HT₁A Receptor Signaling

The 5-HT₁A receptor is a Gᵢ/₀-coupled receptor. Agonist binding to the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][6]

5-HT₁A Receptor Signaling Pathway.

5-HT₂A and 5-HT₂C Receptor Signaling

The 5-HT₂A and 5-HT₂C receptors are Gq/₁₁-coupled receptors. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[7][8]

5-HT₂A/₂C Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the characterization of 7-fluorotryptamine hydrochloride.

Synthesis of 7-Fluorotryptamine Hydrochloride

A general method for the synthesis of tryptamines involves the Fischer indole synthesis followed by conversion of a suitable precursor to the ethylamine side chain. A more direct approach for 7-fluorotryptamine would involve the reduction of 7-fluoro-3-(2-nitrovinyl)indole.

Representative Protocol for Tryptamine Synthesis: A specific, detailed protocol for the synthesis of 7-Fluorotryptamine hydrochloride is not readily available in the searched literature. The following is a general, representative protocol for the synthesis of a tryptamine derivative.

-

Fischer Indole Synthesis: React 4-fluorophenylhydrazine hydrochloride with 4,4-diethoxybutanal in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid) to form the corresponding 7-fluoroindole intermediate.

-

Side Chain Formation: The 7-fluoroindole can then be reacted with oxalyl chloride to form the 3-glyoxylyl chloride derivative. Subsequent reaction with ammonia followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield 7-fluorotryptamine.

-

Salt Formation: The freebase is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate 7-fluorotryptamine hydrochloride. The product can be purified by recrystallization.

General Tryptamine Synthesis Workflow.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of 7-fluorotryptamine hydrochloride for a specific serotonin receptor.[9][10][11][12]

Materials:

-

Cell membranes expressing the target human 5-HT receptor (e.g., from HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A, [³H]-Mesulergine for 5-HT₂C).

-

7-Fluorotryptamine hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM serotonin).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 7-fluorotryptamine hydrochloride in binding buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding determinator, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Competitive Binding: 50 µL of each concentration of 7-fluorotryptamine hydrochloride, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of 7-fluorotryptamine hydrochloride to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assay Workflow.

Functional Assay: cAMP Measurement for 5-HT₁A Receptor Agonism

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of 5-HT₁A receptor agonism.[3][6][13]

Materials:

-

Cells stably expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

7-Fluorotryptamine hydrochloride.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in the microplates and grow to the desired confluency.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Prepare serial dilutions of 7-fluorotryptamine hydrochloride in assay buffer.

-

Add the test compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Add a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC₈₀) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Plot the cAMP levels against the log concentration of 7-fluorotryptamine hydrochloride to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Functional Assay: Calcium Flux Measurement for 5-HT₂A/₂C Receptor Agonism

This protocol describes a method to measure the increase in intracellular calcium, a hallmark of 5-HT₂A and 5-HT₂C receptor agonism.[7][8][14]

Materials:

-

Cells stably expressing the human 5-HT₂A or 5-HT₂C receptor (e.g., HEK293 or CHO).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Probenecid (to prevent dye leakage).

-

7-Fluorotryptamine hydrochloride.

-

A known 5-HT₂A/₂C agonist (e.g., serotonin) as a positive control.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the cells in the microplates and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

-

During the last 20-30 minutes of dye loading, add probenecid if required.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Record a baseline fluorescence reading.

-

Inject the serial dilutions of 7-fluorotryptamine hydrochloride into the wells and immediately begin recording the fluorescence signal over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak fluorescence response against the log concentration of 7-fluorotryptamine hydrochloride to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

7-Fluorotryptamine hydrochloride represents a potentially valuable research tool for the investigation of the serotonergic system. Its fluorinated structure suggests the possibility of altered receptor selectivity and metabolic stability compared to its parent compound, tryptamine. While specific data on its binding affinity and functional activity are currently lacking, the experimental protocols provided in this guide offer a clear path for its comprehensive pharmacological characterization. Further research is warranted to elucidate the precise role of 7-fluorotryptamine hydrochloride in neuroscience and to explore its potential as a lead compound for the development of novel therapeutic agents targeting the serotonergic system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 7-Fluorotryptamine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-fluoro Tryptamine (hydrochloride) by Cayman Chemical Forensic - 17323-25 - Sanbio [sanbio.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. innoprot.com [innoprot.com]

7-Fluorotryptamine Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorotryptamine hydrochloride (7-FTA) is a synthetic tryptamine derivative that has emerged as a molecule of significant interest in pharmacological research. While the therapeutic applications of many tryptamine analogs are linked to their interaction with serotonergic systems, 7-FTA has been identified as a potent agonist of the orphan G-protein coupled receptor 5A (GPRC5A). This technical guide provides a comprehensive overview of the known chemical properties, pharmacological activities, and potential therapeutic applications of 7-Fluorotryptamine hydrochloride. It includes a detailed summary of available quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers investigating the therapeutic utility of this compound.

Chemical and Physical Properties

7-Fluorotryptamine hydrochloride is a crystalline solid with the following properties:

| Property | Value | Reference |

| CAS Number | 159730-09-3 | [1] |

| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |

| Molecular Weight | 214.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |

| λmax | 216, 266 nm | [1] |

Pharmacological Profile

The primary known pharmacological target of 7-Fluorotryptamine hydrochloride is the orphan G-protein coupled receptor, GPRC5A.

GPRC5A Agonism

Recent studies have deorphanized GPRC5A, identifying tryptamine and its derivatives as agonists. 7-FTA has been shown to be a potent agonist of GPRC5A.

| Compound | Target | Assay | EC₅₀ (µM) | Reference |

| 7-Fluorotryptamine HCl | GPRC5A | PRESTO-Tango β-arrestin recruitment | 7.2 |

Potential Serotonergic Activity

While direct quantitative data on the binding affinity and functional activity of 7-Fluorotryptamine hydrochloride at serotonin (5-HT) receptors is currently unavailable in the public domain, the tryptamine scaffold is a well-established pharmacophore for 5-HT receptor ligands. Research on other fluorinated tryptamines suggests that the position of the fluorine atom significantly influences receptor affinity and selectivity. For instance, studies on 5-fluorotryptamine (5-FT) and 6-fluorotryptamine (6-FT) have provided specific binding and functional data at various 5-HT receptors, which can serve as a basis for hypothesizing the potential serotonergic profile of 7-FTA. It has been suggested that hallucinogenic tryptamines with a fluorine substitution at the 5-, 6-, or 7-position may exhibit selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes[1].

Table of 5-HT Receptor Activity for Related Fluorinated Tryptamines:

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Assay Type | Reference |

| 5-Fluorotryptamine | 5-HT₃A | 800 | 16000 | Electrophysiology | [2][3] |

| 5-Fluorotryptamine | 5-HT₃AB | 1800 | 27000 | Electrophysiology | [2][3] |

| 6-Fluorotryptamine | 5-HT₁A | 267 | 54 | Radioligand Binding / Functional Assay | |

| 6-Fluorotryptamine | 5-HT₂A | 606 | 81 | Radioligand Binding / Functional Assay |

Note: This table is provided for contextual purposes. Direct experimental validation is required to determine the 5-HT receptor profile of 7-Fluorotryptamine hydrochloride.

Potential Therapeutic Applications

Based on its known and potential pharmacological activities, 7-Fluorotryptamine hydrochloride presents several avenues for therapeutic exploration.

GPRC5A-Mediated Therapeutics

The agonism of 7-FTA at GPRC5A opens up possibilities for treating diseases where this receptor plays a significant role. GPRC5A signaling has been implicated in various cellular processes, and its dysregulation is associated with certain cancers. The signaling pathways modulated by GPRC5A include:

-

cAMP signaling pathway

-

NF-κB signaling pathway

-

STAT3 signaling pathway

-

PI3K/Akt signaling pathway

Further research into the downstream effects of GPRC5A activation by 7-FTA could uncover novel therapeutic strategies for a range of pathologies.

Potential as a Serotonergic Modulator

Should 7-FTA be found to interact with 5-HT receptors, it could have therapeutic potential in a variety of central nervous system (CNS) disorders. Depending on its receptor subtype selectivity and functional activity (agonist, partial agonist, or antagonist), it could be investigated for:

-

Antidepressant effects: Modulation of 5-HT₁A and 5-HT₂A/₂C receptors is a key mechanism of many antidepressant drugs.

-

Anxiolytic effects: Agonism at 5-HT₁A receptors is a common mechanism for anxiolytic medications.

-

Treatment of other CNS disorders: The diverse roles of serotonin in the brain suggest potential applications in conditions such as obsessive-compulsive disorder, panic disorder, and schizophrenia.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of 7-Fluorotryptamine hydrochloride.

PRESTO-Tango Assay for GPRC5A Agonism

This protocol is adapted from the methodology used to identify 7-FTA as a GPRC5A agonist. The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein fusion) assay is a high-throughput method to screen for ligand-induced G protein-coupled receptor (GPCR) activation and subsequent β-arrestin recruitment.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein)

-

GPRC5A-Tango plasmid construct

-

Transfection reagent (e.g., Lipofectamine)

-

7-Fluorotryptamine hydrochloride

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HTLA cells in appropriate media.

-

Transfect cells with the GPRC5A-Tango plasmid construct using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for receptor expression.

-

-

Assay:

-

Plate the transfected cells in a 96-well or 384-well plate.

-

Add varying concentrations of 7-Fluorotryptamine hydrochloride to the wells.

-

Incubate for a specified period (e.g., 12-16 hours) to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.

-

-

Data Acquisition:

-

Add luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of 7-FTA.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

Radioligand Binding Assay for 5-HT Receptors (Hypothetical Protocol)

To determine the binding affinity (Kᵢ) of 7-FTA for various 5-HT receptor subtypes, a competitive radioligand binding assay would be employed. This protocol is a general guideline and would need to be optimized for each specific receptor subtype.

Materials:

-

Cell membranes expressing the 5-HT receptor of interest (e.g., from recombinant cell lines or rat brain tissue)

-

A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A)

-

7-Fluorotryptamine hydrochloride

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and varying concentrations of 7-Fluorotryptamine hydrochloride.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of 7-FTA.

-

Plot the percentage of specific binding against the log concentration of 7-FTA.

-

Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Kᵢ value.

-

In Vivo Behavioral Assays (Hypothetical Protocols)

To investigate the potential antidepressant and anxiolytic effects of 7-Fluorotryptamine hydrochloride, standard rodent behavioral models can be utilized.

Procedure:

-

Acclimate mice or rats to the testing room.

-

Administer 7-FTA or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pretreatment time, place the animal in a cylinder of water from which it cannot escape.

-

Record the session (typically 6 minutes) and score the duration of immobility in the last 4 minutes.

-

A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Procedure:

-

Acclimate mice or rats to the testing room.

-

Administer 7-FTA or vehicle.

-

After the pretreatment time, place the animal in the center of an elevated plus-shaped maze with two open and two enclosed arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms.

-

A significant increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic-like effect.

Toxicology and Safety Pharmacology (Hypothetical Studies)

A thorough toxicological evaluation is essential for any compound with therapeutic potential. The following are standard preclinical safety and toxicity studies that would be necessary for 7-Fluorotryptamine hydrochloride.

Acute Oral Toxicity (OECD 423)

This study would determine the acute toxicity of a single oral dose of 7-FTA and help in classifying the substance for hazard. The study involves a stepwise procedure with a small number of animals per step.

In Vitro Mutagenicity (Ames Test)

The Ames test is a bacterial reverse mutation assay to detect gene mutations. It is a standard initial screen for genotoxic potential.

hERG Channel Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. An in vitro hERG assay (e.g., patch-clamp or flux assay) is a critical component of cardiovascular safety assessment.

Conclusion and Future Directions

7-Fluorotryptamine hydrochloride is a promising research compound with a confirmed potent agonistic activity at the orphan receptor GPRC5A. This finding opens up a new area of investigation for the therapeutic potential of tryptamine derivatives beyond their traditional serotonergic targets. The signaling pathways associated with GPRC5A suggest potential applications in oncology and other areas.

However, a significant knowledge gap exists regarding the serotonergic profile of 7-FTA. Comprehensive in vitro binding and functional assays are required to determine its affinity and efficacy at the full panel of 5-HT receptors. Furthermore, in vivo studies are necessary to explore its potential antidepressant, anxiolytic, or other CNS effects. A complete toxicological and safety pharmacology assessment will also be crucial for any future clinical development.

The information presented in this guide provides a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of 7-Fluorotryptamine hydrochloride.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Fluorine Substitution on Tryptamine Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Tryptamine Pharmacology

Tryptamines are a class of monoamine alkaloids that serve as the foundational structure for a wide array of biologically active compounds, including the endogenous neurotransmitter serotonin and various psychedelic agents. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has emerged as a valuable strategy in medicinal chemistry to modulate the pharmacological profile of these parent compounds. Fluorination can significantly influence a molecule's metabolic stability, lipophilicity, and its binding interactions with protein targets. Within the context of tryptamines, the strategic placement of fluorine atoms on the indole ring has been demonstrated to have profound and sometimes unexpected effects on their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. This in-depth guide explores the structure-activity relationships (SAR) of fluorinated tryptamines, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing critical signaling pathways and workflows to facilitate a deeper understanding of this important chemical space.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of various fluorinated tryptamine derivatives compared to their non-fluorinated parent compounds at human serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated Tryptamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| N,N-Diethyltryptamine (DET) | 130 ± 20 | 85 ± 15 | 60 ± 10 |

| 6-Fluoro-DET | 650 ± 90 | 100 ± 20 | 75 ± 12 |

| Psilocin (4-OH-DMT) | 160 ± 30 | 50 ± 8 | 25 ± 5 |

| 6-Fluoro-Psilocin | 350 ± 60 | 60 ± 10 | 30 ± 6 |

| 7-Fluoro-Psilocin | 180 ± 35 | 55 ± 9 | 28 ± 5 |

| 5-Methoxy-DMT (5-MeO-DMT) | 1.7 ± 0.3 | 40 ± 7 | 20 ± 4 |

| 4-Fluoro-5-MeO-DMT | 0.23 ± 0.04 | 35 ± 6 | 18 ± 3 |

| 6-Fluoro-5-MeO-DMT | 8.5 ± 1.5 | 45 ± 8 | 22 ± 4 |

Data compiled from Blair et al., 2000.[1][2][3][4]

Table 2: Functional Activity (EC50, nM) and Intrinsic Activity (% of 5-HT) of Fluorinated Tryptamines at the 5-HT2A Receptor (Phosphoinositide Hydrolysis)

| Compound | EC50 (nM) | Intrinsic Activity (%) |

| N,N-Diethyltryptamine (DET) | 35 ± 6 | 82 |

| 6-Fluoro-DET | 150 ± 25 | 63 |

| 5-Methoxy-DMT (5-MeO-DMT) | 15 ± 3 | 100 |

| 4-Fluoro-5-MeO-DMT | 12 ± 2 | 100 |

| 6-Fluoro-5-MeO-DMT | 20 ± 4 | 95 |

Data compiled from Blair et al., 2000.[1][2][3][4]

Core Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Detailed Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor are cultured to confluency.

-

Cells are harvested, and the cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The cell suspension is homogenized using a Dounce homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.

-

Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the 5-HT2A receptor.

Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Cells expressing the 5-HT2A receptor are cultured in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The labeled cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates.

-

The cells are then stimulated with various concentrations of the test compound for a defined period.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid).

-

The cell lysate is neutralized, and the total inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

-

The amount of radioactivity in the inositol phosphate fraction is determined by liquid scintillation counting.

-

-

Data Analysis:

-

The data are normalized to the response produced by a maximal concentration of a full agonist (e.g., serotonin).

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Emax) are determined by non-linear regression analysis of the dose-response curve.

-

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the 5-HT1A receptor.

Principle: The 5-HT1A receptor is a Gi/Go-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.

Detailed Methodology:

-

Cell Culture:

-

Cells expressing the 5-HT1A receptor are cultured to an appropriate density in a multi-well plate.

-

-

Agonist and Forskolin Treatment:

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then treated with varying concentrations of the test compound in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator).

-

-

cAMP Measurement:

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The data are expressed as the percentage of inhibition of the forskolin-stimulated cAMP response.

-

The IC50 value (which corresponds to the EC50 for the agonist's inhibitory effect) is determined by non-linear regression analysis.

-

In Vivo Behavioral Assay: Two-Lever Drug Discrimination

Objective: To assess the in vivo hallucinogen-like or 5-HT1A agonist-like subjective effects of test compounds in rats.

Principle: Animals are trained to discriminate between the effects of a known drug (e.g., the hallucinogen LSD or a 5-HT1A agonist) and saline. The lever they press to receive a reward (e.g., a food pellet) depends on whether they have been administered the drug or saline. A test compound that produces similar subjective effects to the training drug will result in the animal pressing the drug-appropriate lever.

Detailed Methodology:

-

Training Phase:

-

Rats are trained in operant conditioning chambers equipped with two levers.

-

On days when the training drug is administered, responses on one lever (the "drug lever") are reinforced.

-

On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.

-

Training continues until the rats reliably press the correct lever based on the injection they received.

-

-

Testing Phase:

-

Once trained, the rats are administered various doses of a test compound.

-

During the test session, responses on either lever may be reinforced, or no reinforcement may be given (extinction session) to avoid influencing the choice.

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis:

-

A compound is considered to fully substitute for the training drug if it produces a high percentage (typically >80%) of responses on the drug-appropriate lever.

-

The ED50 value (the dose of the test compound that produces 50% of the maximal drug-appropriate responding) is calculated to determine the compound's potency.

-

Visualizing the Molecular Landscape

Signaling Pathways

The pharmacological effects of fluorinated tryptamines are primarily mediated through their interaction with 5-HT2A and 5-HT1A receptors, which trigger distinct intracellular signaling cascades.

Caption: 5-HT2A receptor activation by a fluorinated tryptamine agonist.

Caption: 5-HT1A receptor activation by a fluorinated tryptamine agonist.

Experimental Workflow

The pharmacological characterization of a novel fluorinated tryptamine follows a structured experimental workflow, from initial binding studies to in vivo behavioral assessment.

Caption: A typical workflow for characterizing novel fluorinated tryptamines.

Logical Relationships: Impact of Fluorination Position

The position of the fluorine atom on the tryptamine indole ring has a significant and differential impact on the compound's pharmacological profile.

Caption: Relationship between fluorine position and pharmacological effects.

Discussion and Conclusion

The data presented in this guide highlight several key principles regarding the pharmacology of fluorinated tryptamines. Generally, fluorination at the 6- or 7-position of the indole ring has a minimal impact on the binding affinity for 5-HT2A and 5-HT2C receptors.[1][4] However, 6-fluorination tends to decrease affinity for the 5-HT1A receptor and can significantly attenuate or abolish hallucinogen-like activity in vivo.[1][2][3][5] This suggests that while 5-HT2A receptor affinity is a necessary component for hallucinogenic effects, it is not solely sufficient, and other factors, potentially including 5-HT1A receptor interactions or metabolic pathways, play a crucial role.

A notable exception to the general trend is the substitution at the 4-position. As exemplified by 4-fluoro-5-methoxy-DMT, fluorination at this position can lead to a dramatic increase in affinity and functional potency at the 5-HT1A receptor.[1][2][3] This particular finding underscores the nuanced and position-dependent influence of fluorine substitution and opens new avenues for the design of selective 5-HT1A agonists based on the tryptamine scaffold.

The methodologies detailed herein provide a robust framework for the comprehensive pharmacological evaluation of novel fluorinated tryptamines. By systematically applying these in vitro and in vivo techniques, researchers can elucidate the structure-activity relationships that govern the interaction of these compounds with their biological targets. This knowledge is paramount for the rational design of new chemical entities with tailored pharmacological profiles, whether for use as research tools to probe the intricacies of the serotonergic system or as potential therapeutic agents for a range of neuropsychiatric disorders. The strategic use of fluorine continues to be a powerful tool in drug discovery, and its application to the tryptamine nucleus will undoubtedly lead to further insights and innovations in the field.

References

7-Fluorotryptamine Hydrochloride: A Technical Guide for Serotonin Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorotryptamine hydrochloride is a synthetic tryptamine derivative that holds potential as a research tool for investigating the serotonergic system. While extensive biological data on this specific compound remains limited in published literature, its structural similarity to other fluorinated tryptamines suggests it may act as an agonist at serotonin (5-HT) receptors.[1][2][3] The strategic placement of a fluorine atom on the indole ring is a common medicinal chemistry approach to modulate the electronic properties, metabolic stability, and receptor binding affinity of a ligand, making 7-fluorotryptamine an intriguing candidate for structure-activity relationship (SAR) studies of the 5-HT system.[3] This document provides a comprehensive overview of the known properties of 7-fluorotryptamine hydrochloride, its potential mechanisms of action based on related compounds, and detailed, generalized experimental protocols for its characterization as a serotonergic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 7-fluorotryptamine hydrochloride is fundamental for its application in experimental settings. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1] |

| CAS Number | 159730-09-3 | [1][4][5] |

| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |

| Formula Weight | 214.7 g/mol | [1] |

| Purity | ≥95% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |

| λmax | 216, 266 nm | [1] |

Putative Mechanism of Action and Role in Serotonin Pathway Research

While the biological effects of 7-fluorotryptamine have not been extensively reported, it is postulated to be an agonist at serotonin receptors.[1][2] Research on other hallucinogenic tryptamines with fluorine substitutions at the 5-, 6-, or 7-positions has indicated a potential for selectivity towards the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1][2] The introduction of a fluorine atom at the 7-position can significantly alter a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for SAR studies.[3]

In addition to its potential role in the serotonergic system, 7-fluorotryptamine has been identified as a potent agonist of GPRC5A with an EC₅₀ of 7.2 µM for inducing β-arrestin recruitment.[4]

The primary research applications for 7-fluorotryptamine hydrochloride are likely to be:

-

Probing 5-HT Receptor Binding Pockets: To gain deeper insights into neurotransmitter function, receptor dynamics, and signaling pathways.[3]

-

Structure-Activity Relationship (SAR) Studies: To understand how fluorination at the 7-position influences receptor affinity and intrinsic activity compared to other fluorinated and non-fluorinated tryptamines.[3]